N-[(Z)-[4-(diethylamino)-2-hydroxyphenyl]methylideneamino]pyridine-3-carboxamide
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Overview
Description
SCFSkp2-IN-2 is a small-molecule inhibitor that targets the S-phase kinase-associated protein 2 (Skp2), a component of the SCF (Skp1-CUL1-F-box) E3 ubiquitin ligase complex. This compound has garnered significant attention due to its potential therapeutic applications, particularly in cancer treatment. SCFSkp2-IN-2 inhibits the activity of Skp2, which plays a crucial role in cell cycle regulation by promoting the degradation of the cyclin-dependent kinase inhibitor p27.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SCFSkp2-IN-2 involves multiple steps, including the formation of key intermediates and their subsequent coupling reactions. The exact synthetic route and reaction conditions are proprietary and often involve the use of specialized reagents and catalysts to achieve high yield and purity. Typical conditions may include:
Solvents: Dimethyl sulfoxide (DMSO), methanol, and dichloromethane.
Catalysts: Palladium-based catalysts for coupling reactions.
Reagents: Various organic reagents for functional group transformations.
Industrial Production Methods
Industrial production of SCFSkp2-IN-2 would likely involve scaling up the laboratory synthesis process while ensuring consistency and purity. This may include:
Batch Processing: To maintain control over reaction conditions.
Purification Techniques: Such as recrystallization and chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
SCFSkp2-IN-2 undergoes several types of chemical reactions, including:
Reduction: Involving the removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: Where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation Reagents: Potassium permanganate, hydrogen peroxide.
Reduction Reagents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents like thionyl chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
SCFSkp2-IN-2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the ubiquitin-proteasome pathway.
Biology: Investigates the role of Skp2 in cell cycle regulation and apoptosis.
Medicine: Explores its potential as an anti-cancer agent, particularly in cancers where Skp2 is overexpressed.
Mechanism of Action
SCFSkp2-IN-2 exerts its effects by binding to Skp2, thereby inhibiting its function within the SCF complex. This inhibition prevents the ubiquitination and subsequent degradation of p27, leading to cell cycle arrest and apoptosis. The molecular targets and pathways involved include:
Skp2: The primary target of SCFSkp2-IN-2.
p27: A cyclin-dependent kinase inhibitor whose stability is increased upon Skp2 inhibition.
Cell Cycle Pathways: Including the G1/S transition, which is regulated by p27 levels.
Properties
Molecular Formula |
C17H20N4O2 |
---|---|
Molecular Weight |
312.37 g/mol |
IUPAC Name |
N-[(Z)-[4-(diethylamino)-2-hydroxyphenyl]methylideneamino]pyridine-3-carboxamide |
InChI |
InChI=1S/C17H20N4O2/c1-3-21(4-2)15-8-7-13(16(22)10-15)12-19-20-17(23)14-6-5-9-18-11-14/h5-12,22H,3-4H2,1-2H3,(H,20,23)/b19-12- |
InChI Key |
HEUHCTYMFLTWAX-UNOMPAQXSA-N |
Isomeric SMILES |
CCN(CC)C1=CC(=C(C=C1)/C=N\NC(=O)C2=CN=CC=C2)O |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)C=NNC(=O)C2=CN=CC=C2)O |
Origin of Product |
United States |
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